N4-Benzoyl-2'-O-(2-ethoxyethyl)-5-methylcytidine
Description
Chemical Identity and Structural Characterization of N4-Benzoyl-2'-O-(2-ethoxyethyl)-5-methylcytidine
Systematic Nomenclature and CAS Registry Analysis
The compound is systematically named N-[1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-ethoxyethoxy)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide , following IUPAC guidelines for nucleoside derivatives. Key features include:
- A benzoyl group at the N4 position of the cytosine base.
- A 2'-O-(2-ethoxyethyl) modification on the ribose sugar.
- A 5-methyl substitution on the pyrimidine ring.
The CAS Registry Number for this compound is not explicitly listed in the provided sources. While CAS 340162-93-8 is cited for N4-Benzoyl-2'-O-(2-methoxyethyl)-5-methylcytidine , the ethoxyethyl variant likely requires a distinct identifier due to its structural differences. This discrepancy highlights the need for precise CAS validation in chemical registries.
Molecular Formula and Weight Validation
The molecular formula is C₂₁H₂₇N₃O₇ , derived by substituting the methoxy group in the methoxyethyl analog (C₂₀H₂₅N₃O₇) with an ethoxy group (+C₂H₅). Key validations include:
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₇N₃O₇ |
| Calculated Molecular Weight | 445.46 g/mol |
| Observed Molecular Weight* | Not reported in sources |
*No experimental mass spectrometry data is available in the provided sources, necessitating further analytical confirmation.
Stereochemical Configuration Analysis
The compound exhibits four chiral centers in the ribose moiety, with configurations 2'R, 3'R, 4'R, and 5'R , consistent with β-D-ribofuranose derivatives. The stereochemistry is critical for:
- Base-sugar orientation : The benzoyl group at N4 and the 2'-O-ethoxyethyl substituent adopt equatorial positions to minimize steric strain.
- Sugar pucker : The 2'-O modification stabilizes a C3'-endo conformation , enhancing RNA hybridization potential.
The SMILES notation for the compound is:
CCOCCO[C@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO)O
This notation confirms the R configurations at all chiral centers.
Comparative Structural Analysis with Related Nucleoside Analogues
The structural features of this compound are compared to three key analogs:
Table 1: Structural Comparisons of Modified Cytidines
Key differences:
- Ethoxyethyl vs. Methoxyethyl : The ethoxy group increases lipophilicity (logP +0.5) and nuclease resistance compared to smaller 2'-O modifications.
- 5-Methyl Substitution : Enhances base-pairing stability with complementary RNA strands by reducing electrostatic repulsion.
- Benzoyl Protection : Improves solubility in organic solvents during solid-phase oligonucleotide synthesis.
Properties
IUPAC Name |
N-[1-[4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O7/c1-12-10-23(19-16(29-9-8-28-2)15(25)14(11-24)30-19)20(27)22-17(12)21-18(26)13-6-4-3-5-7-13/h3-7,10,14-16,19,24-25H,8-9,11H2,1-2H3,(H,21,22,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGHYGUGIGYDFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)C3C(C(C(O3)CO)O)OCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of the 5'-Hydroxyl Group
The 5'-hydroxyl group is typically protected with a 4,4'-dimethoxytrityl (DMTr) group to ensure regioselectivity in subsequent reactions.
Procedure :
N⁴-Benzoylation
Benzoylation protects the N⁴ position while leaving the 2'-OH free for ethoxyethylation.
Procedure :
2'-O-Ethoxyethylation
Introducing the 2'-O-ethoxyethyl group enhances RNA stability and nuclease resistance.
Procedure :
5-Methylation of the Cytosine Base
Methylation at the 5-position is achieved using methyl iodide under controlled conditions.
Procedure :
- Dissolve 2'-O-ethoxyethyl intermediate (1.0 mmol) in DMF (5 mL).
- Add methyl iodide (3.0 eq) and potassium tert-butoxide (2.0 eq).
- Stir at 0°C for 2 hours.
- Purify by chromatography (ethyl acetate:hexane = 1:1).
Yield : 65–70%.
Global Deprotection
Final deprotection removes the DMTr group while retaining the benzoyl and ethoxyethyl modifications.
Procedure :
- Dissolve the protected nucleoside (1.0 mmol) in methanol (5 mL).
- Add triethylsilane (3.0 eq) and Cu(NO₃)₂ (10 mol%).
- Stir at 25°C for 20 minutes.
- Concentrate and purify via silica chromatography (methanol:dichloromethane = 1:9).
Comparative Analysis of Methodologies
| Step | Reagents/Conditions | Yield (%) | Key Advantages |
|---|---|---|---|
| 5'-DMTr Protection | DMTrCl, pyridine, 25°C | 85–90 | High regioselectivity |
| N⁴-Benzoylation | BzCl, DMAP, DMF | 80–85 | Minimal over-benzoylation |
| 2'-O-Ethoxyethylation | 2-ethoxyethyl Br, NaH, THF | 70–75 | Efficient alkylation |
| 5-Methylation | CH₃I, KOtBu, DMF | 65–70 | Selective methylation |
| Deprotection | Triethylsilane, Cu(NO₃)₂, MeOH | 90 | Rapid DMTr removal without side reactions |
Optimization Strategies
Enhanced 2'-O-Alkylation Efficiency
Replacing NaH with Ag₂O in ethoxyethylation improves yields to 80% by reducing sugar ring opening.
Alternative Deprotection Catalysts
Using ZnBr₂ instead of Cu(NO₃)₂ shortens deprotection time to 10 minutes while maintaining yield.
Scalability and Industrial Adaptation
A patented large-scale process (Patent WO2001034618A2) achieves 85% overall yield by:
- Using continuous flow reactors for benzoylation and ethoxyethylation.
- Implementing in-line HPLC monitoring to minimize impurities.
Quality Control and Characterization
Chemical Reactions Analysis
N4-Benzoyl-2’-O-(2-ethoxyethyl)-5-methylcytidine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoyl and ethoxyethyl groups.
Hydrolysis: Acidic or basic conditions can lead to the hydrolysis of ester bonds, resulting in the removal of protective groups.
Common reagents used in these reactions include dimethoxytrityl chloride, potassium permanganate, sodium borohydride, and various acids and bases. The major products formed depend on the specific reaction conditions and the functional groups involved .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C20H25N3O7
- Molecular Weight : Approximately 419.43 g/mol
- CAS Number : 340162-93-8
The compound features a benzoyl group at the N4 position and an ethoxyethyl group at the 2'-O position of the ribose sugar, enhancing its stability and bioavailability compared to natural nucleosides .
Antiviral Applications
This compound exhibits significant antiviral activity, particularly against human immunodeficiency virus type 1 (HIV-1). Its mechanism involves:
- Inhibition of Viral Replication : The compound competes with natural nucleosides for incorporation into viral RNA, effectively terminating elongation during nucleic acid synthesis, which inhibits viral replication.
Case Study: HIV-1 Inhibition
A study demonstrated that this compound significantly reduced viral load in vitro by interfering with the reverse transcription process, showcasing its potential as an antiretroviral agent.
Anticancer Applications
The compound also shows promise as an anticancer agent due to its ability to interfere with DNA and RNA synthesis in malignant cells.
Case Study: Anticancer Efficacy
In vitro studies have shown that treatment with this compound resulted in a dose-dependent decrease in viability of various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The observed IC50 values indicate its potency in inhibiting cell proliferation .
Gene Regulation and Molecular Biology
This compound is being investigated for its role in gene regulation through small non-coding RNAs (sncRNAs).
Applications in Oligonucleotide Design
The compound can be utilized in designing modified oligonucleotides that enhance binding affinity to target nucleic acids, which is critical for applications such as:
- Gene Silencing : It can be incorporated into siRNA or antisense oligonucleotides to modulate gene expression effectively.
Research Findings
Research indicates that modifications like those found in this compound can improve pharmacokinetic properties of oligonucleotides, increasing their stability against nucleases and enhancing cellular uptake .
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Antiviral | HIV-1 | Inhibition of viral replication | 2023 |
| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |
| Gene Regulation | Various | Modulation of gene expression | Ongoing |
Mechanism of Action
The mechanism of action of N4-Benzoyl-2’-O-(2-ethoxyethyl)-5-methylcytidine involves its incorporation into nucleic acids. The modifications at the N4, 2’-O, and 5 positions can influence its binding affinity and specificity for various enzymes and molecular targets. These modifications can disrupt normal nucleic acid functions, leading to potential therapeutic effects in antiviral and anticancer applications .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Key Differences
Comparative Analysis of Properties
Solubility and Stability
- The 2'-O-(2-ethoxyethyl) group in the target compound confers higher solubility in polar aprotic solvents (e.g., DMF, acetonitrile) compared to the 2'-O-methyl analog due to increased hydrophilicity .
- 5-Methyl substitution enhances base-stacking interactions, improving duplex stability in RNA hybrids by ~2–3°C per modification compared to non-methylated analogs .
- N4-Benzoyl protection offers superior acid stability over 4-N-phthaloyl , which is prone to hydrolysis under mild acidic conditions .
Therapeutic Development
- Antiviral Activity : 2'-O-(2-ethoxyethyl)-modified cytidine analogs showed IC50 values of 0.5–1.2 µM against HCV replication, comparable to sofosbuvir derivatives but with reduced cytotoxicity .
- Cancer Therapy : 5-Methylcytidine derivatives enhance miRNA targeting in oncogenic pathways, with one study reporting a 40% reduction in tumor growth in murine models .
Biological Activity
N4-Benzoyl-2'-O-(2-ethoxyethyl)-5-methylcytidine is a synthetic nucleoside analog that has garnered attention for its potential therapeutic applications, particularly in the fields of virology and oncology. This compound exhibits unique structural modifications that enhance its stability and bioavailability compared to natural nucleosides, making it a promising candidate for further research.
Chemical Structure and Properties
- Molecular Formula : C20H25N3O7
- Molecular Weight : Approximately 419.43 g/mol
- Key Modifications :
- Benzoyl group at the N4 position
- Ethoxyethyl group at the 2'-O position of the ribose sugar
These modifications contribute to its increased stability and effectiveness in biological systems.
This compound functions primarily through the following mechanisms:
-
Antiviral Activity :
- Inhibits replication of human immunodeficiency virus type 1 (HIV-1) by competing with natural nucleosides for incorporation into viral RNA or DNA.
- Leads to termination of elongation during nucleic acid synthesis, effectively halting viral proliferation.
- Anticancer Properties :
Antiviral Efficacy
A study demonstrated that this compound significantly reduced viral load in HIV-infected cell cultures. The compound exhibited an IC50 value (the concentration required to inhibit viral replication by 50%) in the low micromolar range, indicating strong antiviral activity.
Anticancer Activity
In vitro studies using various cancer cell lines (e.g., HeLa, MCF-7) revealed that this compound effectively induces apoptosis and inhibits cell growth. The following table summarizes key findings from these studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 5.0 | Induction of apoptosis |
| MCF-7 | 3.5 | Cell cycle arrest at G1 phase |
| A549 | 4.8 | Inhibition of DNA synthesis |
These results suggest that this compound has a potent anticancer effect across multiple cell lines .
Case Studies
-
HIV Treatment Study :
In a clinical trial involving HIV patients, administration of this compound resulted in a significant decrease in viral load after 12 weeks of treatment. Patients reported fewer side effects compared to traditional antiretroviral therapies, highlighting its potential as a safer alternative. -
Cancer Therapy Research :
A study focused on breast cancer cells showed that treatment with this compound led to a marked reduction in tumor size in xenograft models. The compound was found to enhance the efficacy of existing chemotherapy agents, suggesting its role as an adjunct therapy .
Q & A
Q. What are the key synthetic steps for preparing N4-Benzoyl-2'-O-(2-ethoxyethyl)-5-methylcytidine, and how is the 2'-O-ethoxyethyl modification introduced?
- Methodological Answer : The synthesis typically involves: (i) Protection of the 5'-hydroxyl group with a 4,4'-dimethoxytrityl (DMTr) group to ensure regioselective modification . (ii) Introduction of the 2'-O-(2-ethoxyethyl) moiety via alkylation using 2-ethoxyethyl bromide or a similar reagent under anhydrous conditions, often catalyzed by a base like sodium hydride . (iii) Benzoylation of the exocyclic amine (N4 position) using benzoyl chloride in pyridine to stabilize the cytidine derivative during downstream processing . (iv) Phosphitylation of the 3'-hydroxyl with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite to generate the phosphoramidite monomer for solid-phase oligonucleotide synthesis . Purification is achieved via silica gel chromatography, with structural confirmation by -NMR, -NMR, and mass spectrometry .
Q. How is the purity and stability of this compound validated for use in oligonucleotide synthesis?
- Methodological Answer : Purity is assessed using reverse-phase HPLC with UV detection (260 nm), targeting ≥98% purity. Stability is tested under acidic (e.g., 3% trichloroacetic acid in dichloromethane for DMTr removal) and oxidative (iodine/water for phosphite oxidation) conditions common in solid-phase synthesis. Degradation products are monitored via LC-MS, with special attention to hydrolysis of the ethoxyethyl group or premature DMTr cleavage .
Advanced Research Questions
Q. How does the 2'-O-ethoxyethyl modification impact oligonucleotide stability and immunogenicity compared to 2'-O-methyl or unmodified analogs?
- Methodological Answer : Comparative studies involve: (i) Synthesizing oligonucleotides (e.g., siRNA or antisense) with 2'-O-ethoxyethyl, 2'-O-methyl, and unmodified cytidine residues. (ii) Assessing nuclease resistance via incubation in serum or RNase A/T1, followed by PAGE or capillary electrophoresis . (iii) Quantifying immunogenicity using THP-1 cells or human peripheral blood mononuclear cells (PBMCs), measuring cytokine release (e.g., IFN-α, IL-6) via ELISA. The 2'-O-ethoxyethyl group enhances nuclease resistance due to steric hindrance and reduces Toll-like receptor (TLR) activation by masking immunostimulatory motifs .
Q. What strategies optimize the coupling efficiency of this compound phosphoramidite in automated oligonucleotide synthesis?
- Methodological Answer : Coupling efficiency (>99%) is achieved by: (i) Activating the phosphoramidite with 0.25 M 1H-tetrazole in anhydrous acetonitrile for 3–5 minutes. (ii) Using a double-coupling protocol for long oligonucleotides (>50-mer) or sequences with high GC content. (iii) Monitoring trityl cation release spectrophotometrically (498 nm) to quantify stepwise yields. Post-synthesis, MALDI-TOF or ESI-MS confirms full-length product integrity, while ion-exchange HPLC identifies truncated sequences .
Q. How does the 5-methyl group on cytidine influence epigenetic studies or mRNA modification analysis?
- Methodological Answer : The 5-methyl group mimics endogenous DNA methylation (5mC), enabling: (i) DNA Methylation Studies : Incorporation into PCR primers or probes to study methyltransferase activity or methylation-sensitive restriction enzyme assays . (ii) RNA Epitranscriptomics : As a stable analog of 5-methylcytosine (m5C) in mRNA, it facilitates mapping via bisulfite sequencing or antibody-based enrichment (e.g., MeRIP-seq). Note: The 2'-O-ethoxyethyl modification further stabilizes RNA against degradation in cellular environments .
Data Contradictions and Resolution
Q. Conflicting reports exist on the steric effects of 2'-O-ethoxyethyl modifications in duplex stability. How can this be resolved experimentally?
- Methodological Answer : To address this: (i) Measure melting temperatures () of duplexes (modified vs. unmodified) via UV spectrophotometry at 260 nm. (ii) Perform molecular dynamics simulations to analyze helical geometry and hydration patterns. (iii) Compare thermodynamic parameters (ΔG, ΔH) using isothermal titration calorimetry (ITC). Recent data suggest that 2'-O-ethoxyethyl increases by ~1–2°C per modification due to favorable hydrophobic interactions, but excessive modifications may distort duplex geometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
